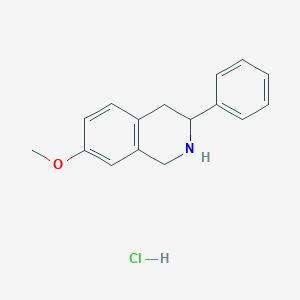![molecular formula C30H40N6O6S B12317285 1-[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxamide](/img/structure/B12317285.png)
1-[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxamide is a complex organic compound with a significant role in various scientific fields This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, hydroxy, and carboxamide groups
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-[2-[[2-[[2-[[2-Amino-3-(4-Hydroxyphenyl)propanoyl]amino]-4-Methylsulfanylbutanoyl]amino]acetyl]amino]-3-Phenylpropanoyl]pyrrolidin-2-carboxamid umfasst mehrere Schritte, die jeweils spezifische Reagenzien und Bedingungen erfordern. Der Prozess beginnt typischerweise mit der Herstellung von Zwischenverbindungen, die dann nacheinander zu dem Endprodukt umgesetzt werden. Zu den wichtigsten Schritten gehören:
Bildung der Aminosäurederivate: Dies beinhaltet die Reaktion von 2-Amino-3-(4-Hydroxyphenyl)propansäure mit geeigneten Reagenzien, um die notwendigen funktionellen Gruppen einzuführen.
Kupplungsreaktionen: Diese Schritte beinhalten die Verwendung von Kupplungsmitteln wie Carbodiimiden, um die Zwischenverbindungen miteinander zu verbinden und Peptidbindungen zu bilden.
Endmontage: Das Endprodukt wird durch eine Reihe von Kondensationsreaktionen zusammengesetzt, die oft unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt werden, um sicherzustellen, dass das gewünschte Produkt erhalten wird.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Dies erfordert die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Techniken wie kontinuierliche Fließsynthese und automatisierte Peptidsynthesizer können eingesetzt werden, um den Prozess zu rationalisieren und die Produktionskosten zu senken.
Chemische Reaktionsanalyse
Arten von Reaktionen
1-[2-[[2-[[2-[[2-Amino-3-(4-Hydroxyphenyl)propanoyl]amino]-4-Methylsulfanylbutanoyl]amino]acetyl]amino]-3-Phenylpropanoyl]pyrrolidin-2-carboxamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Hydroxy- und Sulfanyl-Gruppen können oxidiert werden, um die entsprechenden Oxo- und Sulfoxidderivate zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um die funktionellen Gruppen zu modifizieren, z. B. die Umwandlung von Carboxamid in Amin.
Substitution: Die Aminogruppen können an Substitutionsreaktionen teilnehmen, bei denen sie durch andere funktionelle Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen, pH-Werte und Lösungsmittelsysteme, um selektive und effiziente Umwandlungen zu gewährleisten.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu Sulfoxiden und Oxoderivaten führen, während Reduktion Amine und andere reduzierte Formen der Verbindung erzeugen kann.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy and sulfanyl groups can be oxidized to form corresponding oxo and sulfoxide derivatives.
Reduction: The compound can be reduced to modify the functional groups, such as converting carboxamide to amine.
Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and solvent systems to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides and oxo derivatives, while reduction can produce amines and other reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
1-[2-[[2-[[2-[[2-Amino-3-(4-Hydroxyphenyl)propanoyl]amino]-4-Methylsulfanylbutanoyl]amino]acetyl]amino]-3-Phenylpropanoyl]pyrrolidin-2-carboxamid hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und die Untersuchung von Reaktionsmechanismen verwendet.
Biologie: Die Struktur der Verbindung ermöglicht die Interaktion mit verschiedenen biologischen Molekülen, was sie nützlich für die Untersuchung von Protein-Ligand-Interaktionen und Enzymaktivität macht.
Medizin: Ihre potenziellen therapeutischen Eigenschaften werden in der Arzneimittelentwicklung untersucht, insbesondere für die gezielte Behandlung spezifischer Enzyme oder Rezeptoren.
Industrie: Die einzigartigen Eigenschaften der Verbindung machen sie wertvoll für die Entwicklung neuer Materialien und chemischer Prozesse.
Wirkmechanismus
Der Wirkmechanismus von 1-[2-[[2-[[2-[[2-Amino-3-(4-Hydroxyphenyl)propanoyl]amino]-4-Methylsulfanylbutanoyl]amino]acetyl]amino]-3-Phenylpropanoyl]pyrrolidin-2-carboxamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Diese Interaktionen können die Aktivität von Enzymen oder Rezeptoren modulieren und zu verschiedenen biologischen Wirkungen führen. Die funktionellen Gruppen der Verbindung ermöglichen die Bildung von Wasserstoffbrückenbindungen, elektrostatischen Wechselwirkungen und hydrophoben Kontakten mit ihren Zielstrukturen, wodurch deren Aktivität und Funktion beeinflusst werden.
Wirkmechanismus
The mechanism of action of 1-[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic contacts with its targets, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Phenylalanin: Eine weitere Aminosäure mit einer Phenylgruppe, die an der Proteinsynthese und Stoffwechselprozessen beteiligt ist.
Einzigartigkeit
1-[2-[[2-[[2-[[2-Amino-3-(4-Hydroxyphenyl)propanoyl]amino]-4-Methylsulfanylbutanoyl]amino]acetyl]amino]-3-Phenylpropanoyl]pyrrolidin-2-carboxamid ist aufgrund seiner Kombination aus mehreren funktionellen Gruppen einzigartig, die eine vielfältige chemische Reaktivität und potenzielle Anwendungen ermöglichen. Seine Struktur ermöglicht spezifische Wechselwirkungen mit biologischen Zielstrukturen, was es zu einem wertvollen Werkzeug in Forschung und Entwicklung macht.
Eigenschaften
Molekularformel |
C30H40N6O6S |
|---|---|
Molekulargewicht |
612.7 g/mol |
IUPAC-Name |
1-[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C30H40N6O6S/c1-43-15-13-23(35-28(40)22(31)16-20-9-11-21(37)12-10-20)29(41)33-18-26(38)34-24(17-19-6-3-2-4-7-19)30(42)36-14-5-8-25(36)27(32)39/h2-4,6-7,9-12,22-25,37H,5,8,13-18,31H2,1H3,(H2,32,39)(H,33,41)(H,34,38)(H,35,40) |
InChI-Schlüssel |
UIRWGVLTPPSGEN-UHFFFAOYSA-N |
Kanonische SMILES |
CSCCC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


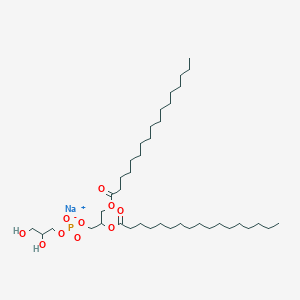
![(4a,6-dihydroxy-4,4,7,11b-tetramethyl-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-5-yl) benzoate](/img/structure/B12317216.png)

phosphoryl}oxy)ethyl]carbamoyl}-2,5,8,11-tetraoxatetradecan-14-oic acid](/img/structure/B12317227.png)
![4-[2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxyethyl]-3-ethenyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid](/img/structure/B12317230.png)
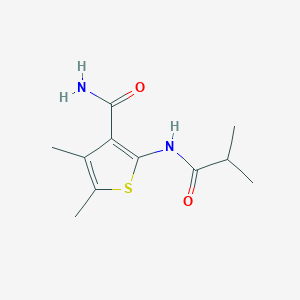
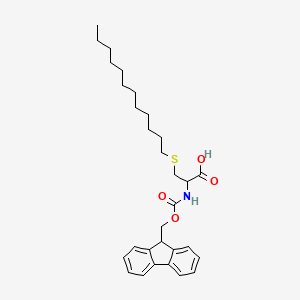
![[3,4,6-Triacetyloxy-5-[6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12317239.png)
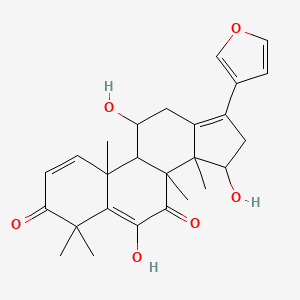
![2-[[3-(4-hydroxy-3,5-dimethoxyphenyl)-6-(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12317263.png)
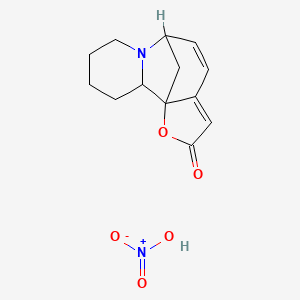
![8-methoxy-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B12317272.png)
![Methyl 2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate](/img/structure/B12317276.png)
